molecular formula C7H8BrF2NO B1383712 4-(Aminomethyl)-2,6-difluorophenol hydrobromide CAS No. 2060062-39-5

4-(Aminomethyl)-2,6-difluorophenol hydrobromide

Cat. No.: B1383712
CAS No.: 2060062-39-5
M. Wt: 240.05 g/mol
InChI Key: RNICADBIAXPMSX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-difluorophenol hydrobromide is a useful research compound. Its molecular formula is C7H8BrF2NO and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-(aminomethyl)-2,6-difluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.BrH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICADBIAXPMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060062-39-5
Record name 4-(aminomethyl)-2,6-difluorophenol hydrobromide
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Foundational & Exploratory

The Strategic Incorporation of Fluorine in Aminophenol Scaffolds: A Technical Guide to Unlocking Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenol moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance these activities, offering a compelling avenue for the development of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated aminophenols, delving into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. We will explore the causal relationships behind experimental designs and present detailed protocols for the evaluation of these promising compounds, equipping researchers with the knowledge to rationally design and assess novel fluorinated aminophenol-based drug candidates.

Introduction: The Power of Fluorine in Aminophenol Chemistry

The aminophenol core, a simple aromatic structure bearing both an amino and a hydroxyl group, is a versatile building block in drug discovery. Its derivatives have demonstrated a wide spectrum of biological effects, from anticancer to antimicrobial properties. The introduction of fluorine, an element with unique physicochemical properties, can dramatically alter the biological profile of an aminophenol-based molecule.

The strategic placement of fluorine can influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[1]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.

  • Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

  • pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and affecting its interaction with targets.[3]

This guide will explore how these fundamental principles are applied to the design and synthesis of fluorinated aminophenols with potent and selective biological activities.

Synthetic Strategies for Fluorinated Aminophenols

The synthesis of fluorinated aminophenols requires careful consideration of the timing and method of fluorine introduction. Two primary strategies are employed: incorporating fluorinated building blocks or performing direct fluorination on an existing aminophenol scaffold.

Building Block Approach

This is often the more common and controlled method, involving the use of commercially available or readily synthesized fluorinated precursors.

Experimental Protocol: Synthesis of a Fluorinated Aminophenol Derivative

This protocol outlines a general procedure for the synthesis of a fluorinated aminophenol derivative via the reaction of a fluorinated aniline with a suitable electrophile.

Step 1: N-Acylation of a Fluorinated Aniline

  • Dissolve one equivalent of a fluorinated aniline (e.g., 4-fluoroaniline) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of an acylating agent (e.g., an acid chloride or anhydride) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product by column chromatography on silica gel.

Step 2: Nitration of the N-Acylated Product

  • Dissolve the purified N-acylated product in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated product in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride dihydrate or palladium on carbon (in a hydrogen atmosphere).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the fluorinated aminophenol.

Causality behind Experimental Choices:

  • N-Acylation: The amino group of the starting aniline is protected by acylation to prevent unwanted side reactions during the subsequent nitration step.

  • Nitration: The nitro group is introduced as a precursor to the amino group of the final aminophenol. The ortho- and para-directing effects of the acylamino group guide the position of nitration.

  • Reduction: The nitro group is selectively reduced to an amino group to yield the desired aminophenol.

Direct Fluorination

Direct fluorination methods, while potentially more step-economical, can be challenging due to the high reactivity of fluorinating agents and the potential for lack of regioselectivity. Electrophilic fluorinating agents like Selectfluor® are often employed for this purpose.

Anticancer Activity of Fluorinated Aminophenols

The aminophenol scaffold is a key component of several anticancer agents, and the incorporation of fluorine has been shown to enhance their efficacy.

Mechanism of Action: Induction of Apoptosis

Many aminophenol derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers the apoptotic cascade.

A study on fluorinated aminophenylhydrazines demonstrated significant antitumor activity against the A549 lung cancer cell line.[4] Notably, the compound with the highest number of fluorine atoms exhibited the strongest cytotoxic effect, with an IC50 value of 0.64 μM.[4] The mechanism of cell death was confirmed to be apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation.[4]

Anticancer_Mechanism F_Aminophenol Fluorinated Aminophenol CancerCell Cancer Cell F_Aminophenol->CancerCell Enters ROS Increased ROS Production CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Fluorinated aminophenols have been investigated as kinase inhibitors. For instance, fluorinated indoline derivatives have shown potent inhibitory activity against the PERK enzyme, which is involved in the unfolded protein response, a pathway often hijacked by cancer cells to promote survival.[1] A fluorinated derivative exhibited a threefold increase in PERK inhibitory activity compared to its non-fluorinated counterpart, highlighting the significant impact of fluorine substitution.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step 1: Cell Seeding

  • Culture cancer cells (e.g., A549, MCF-7) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

Step 2: Compound Treatment

  • Prepare a stock solution of the fluorinated aminophenol in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-containing medium) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Incubation

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

Step 4: Formazan Solubilization and Absorbance Reading

  • After incubation, carefully remove the medium from the wells.

  • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Fluorinated Aminophenols

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated aminophenols have shown promise in this area.

Mechanism of Action: Disruption of Bacterial Cell Integrity

The antimicrobial activity of many flavonoids and related phenolic compounds is attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.[5][6] Fluorination can enhance these effects by increasing the lipophilicity of the molecule, facilitating its interaction with the lipid bilayer of the bacterial membrane.

Antimicrobial_Workflow Bacterial_Culture Bacterial_Culture Inoculation Inoculation Bacterial_Culture->Inoculation Treatment Treatment Inoculation->Treatment Compound_Prep Compound_Prep Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Visual_Inspection Visual_Inspection Incubation->Visual_Inspection MIC_Determination MIC_Determination Visual_Inspection->MIC_Determination

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step 1: Preparation of Bacterial Inoculum

  • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile Mueller-Hinton Broth (MHB).

  • Incubate the culture overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

Step 2: Preparation of Compound Dilutions

  • Perform a serial two-fold dilution of the fluorinated aminophenol in a 96-well microtiter plate using MHB.

Step 3: Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

Step 4: Determination of MIC

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a fluorinated aminophenol and its biological activity is crucial for rational drug design.

Key SAR Observations:

  • Position of Fluorine: The position of the fluorine atom on the aromatic ring can significantly impact activity. For example, in the development of new quinolone antibiotics, a fluorine atom at the 6-position was found to be crucial for broad-spectrum activity.[7]

  • Number of Fluorine Atoms: As seen in the study of fluorinated aminophenylhydrazines, increasing the number of fluorine atoms can lead to enhanced cytotoxic activity.[4]

  • Nature of the Amino Group Substituent: The substituent on the amino group of the aminophenol can influence the compound's properties. For instance, in a series of 4-alkylaminophenols, longer alkyl chains were associated with increased antiproliferative potency.[8]

Conclusion and Future Directions

Fluorinated aminophenols represent a promising class of compounds with a wide range of biological activities. The strategic incorporation of fluorine offers a powerful approach to fine-tune the pharmacological properties of the aminophenol scaffold, leading to the development of more potent and selective drug candidates. Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will enable more rational drug design.

  • Exploring novel fluorination strategies: The development of new and more efficient methods for the synthesis of fluorinated aminophenols will accelerate the discovery process.

  • Investigating synergistic combinations: Combining fluorinated aminophenols with existing drugs could lead to enhanced therapeutic effects and overcome drug resistance.

This guide has provided a comprehensive overview of the biological activity of fluorinated aminophenols, offering both theoretical insights and practical experimental protocols. By leveraging this knowledge, researchers can continue to unlock the therapeutic potential of this versatile class of molecules.

References

  • Title: Synthesis of Fluorinated Amines: A Personal Account Source: Accounts of Chemical Research URL: [Link]

  • Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: Chemistry – A European Journal URL: [Link]

  • Title: Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer Source: Molecules URL: [Link]

  • Title: Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Antimicrobial activities of amphiphilic derivatives of α-amino acids Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Activities and Mode of Flavonoid Actions Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated amino acids and peptides Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH Source: Bioconjugate Chemistry URL: [Link]

  • Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: Journal of Organic Chemistry URL: [Link]

  • Title: Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Antimicrobial activity of flavonoids Source: International Journal of Antimicrobial Agents URL: [Link]

  • Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]

  • Title: Applications of fluorine-containing amino acids for drug design Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation Source: ResearchGate URL: [Link]

  • Title: Mechanochemical Synthesis of Fluorinated Imines Source: Molecules URL: [Link]

  • Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Structure--activity relationship of quinolones Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids Source: International Journal of Molecular Sciences URL: [Link]

  • Title: FGF receptor kinase inhibitors exhibit broad antiviral activity by targeting Src family kinases Source: ResearchGate URL: [Link]

Sources

The 2,6-Difluorophenol Moiety: A Strategic Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, bioisosterism stands as a cornerstone strategy for lead optimization, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the arsenal of bioisosteric replacements, the 2,6-difluorophenol moiety has emerged as a uniquely versatile and powerful tool. Its distinct electronic and steric properties allow it to function as a non-classical bioisostere for two critical functional groups: carboxylic acids and phenols. The introduction of two ortho-fluorine atoms dramatically lowers the pKa of the phenolic hydroxyl group, granting it an acidic character comparable to carboxylic acids under physiological conditions, while simultaneously increasing lipophilicity. This guide provides a comprehensive overview of the physicochemical rationale, strategic applications, and experimental validation of the 2,6-difluorophenol moiety as a bioisostere, offering a technical resource for its effective implementation in drug design.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The goal of bioisosteric replacement is not merely to create a structural analog, but to systematically modulate properties such as size, shape, electronic distribution, pKa, membrane permeability, and metabolic stability to overcome specific liabilities in a drug candidate.

  • Classical Bioisosteres: Atoms or groups that share the same valence electron configuration (e.g., -F for -OH, -CH= for -N=).

  • Non-Classical Bioisosteres: Functional groups that do not share the same valence configuration but still exhibit similar steric and electronic properties, leading to comparable biological activity. The 2,6-difluorophenol moiety is a prime example of a non-classical bioisostere.[1]

Physicochemical Profile of the 2,6-Difluorophenol Moiety

The strategic placement of two fluorine atoms at the ortho positions of a phenol ring is the key to its unique utility. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I), which is fundamental to the moiety's characteristics.

2.1. Electronic Effects and Acidity (pKa) Modulation The primary consequence of the dual ortho-fluorination is a significant increase in the acidity of the phenolic proton. The strong inductive effect of the fluorine atoms stabilizes the resulting phenoxide anion, lowering the pKa of 2,6-difluorophenol to approximately 7.1-7.5.[2][3] This is a dramatic shift from the pKa of unsubstituted phenol (~9.9) and positions it squarely in the range of many carboxylic acids at physiological pH (7.4), allowing it to act as a proton donor or exist as an anion.

2.2. Hydrogen Bonding and Lipophilicity The 2,6-difluorophenol group is an adept hydrogen bond donor via its hydroxyl group.[4] The oxygen and fluorine atoms can also act as hydrogen bond acceptors.[4] Crucially, replacing a polar carboxylic acid group with this moiety significantly increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[5][6]

2.3. Metabolic Stability Phenol rings are often susceptible to metabolic oxidation, particularly at positions ortho or para to the hydroxyl group. The presence of chemically robust fluorine atoms at the C2 and C6 positions effectively blocks these sites from enzymatic attack by Cytochrome P450 enzymes, thereby improving the metabolic stability of the compound.[7]

Table 1: Comparative Physicochemical Properties
PropertyBenzoic AcidPhenol2,6-Difluorophenol
Molecular Weight ( g/mol ) 122.1294.11130.09[4]
pKa ~4.2~9.9~7.1 - 7.5[2][3]
XLogP3 1.91.51.6[8]
H-Bond Donors 111[4]
H-Bond Acceptors 213[4]

Application as a Carboxylic Acid Bioisostere

The ability of the 2,6-difluorophenol moiety to mimic the acidic nature of a carboxylic acid is one of its most powerful applications in drug design.[9] At physiological pH, a significant portion of the 2,6-difluorophenol exists as the phenoxide anion, which can engage in the same critical ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein binding pocket as a carboxylate.

cluster_0 Carboxylic Acid cluster_1 2,6-Difluorophenol a R-COOH b R-Ar(2,6-F₂)-OH a->b Bioisosteric Replacement

Caption: Bioisosteric replacement of a carboxylic acid with 2,6-difluorophenol.

3.1. Rationale: A Lipophilic Carboxylate Mimic The primary driver for this bioisosteric swap is often to improve cell permeability and oral absorption. Carboxylic acids are highly polar and typically ionized at physiological pH, which can limit their ability to cross lipid membranes. The 2,6-difluorophenol moiety offers a more lipophilic alternative that can still perform the essential binding function of the original acid.[5][6]

cluster_0 Binding Pocket cluster_1 receptor Receptor Arg/Lys -NH₃⁺ carboxylate Carboxylate R-COO⁻ carboxylate->receptor Ionic Interaction phenoxide 2,6-Difluorophenoxide R-Ar(2,6-F₂)-O⁻ phenoxide->receptor Ionic Interaction

Caption: The 2,6-difluorophenoxide anion mimics a carboxylate interaction.

3.2. Case Study: γ-Aminobutyric Acid (GABA) Analogues A seminal study demonstrated the effectiveness of this strategy by synthesizing analogues of the neurotransmitter GABA, where the carboxylic acid was replaced by a 2,6-difluorophenol group.[5][10] The resulting compounds, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol, were evaluated as inhibitors of the enzyme GABA aminotransferase. The results showed that while they were poor substrates, they did inhibit the enzyme, indicating that the 2,6-difluorophenol moiety successfully mimicked the binding of the native carboxylic acid functionality.[6] This study provided strong evidence for its role as a lipophilic bioisostere for carboxylic acids.[5][6]

Table 2: Biological Activity of GABA and its Bioisosteric Analogues
CompoundStructureRoleBinding Affinity (Km or Ki)
GABA H₂N-(CH₂)₃-COOHSubstrateKm = 2.5 mM
Analogue 1 3-(Aminomethyl)-2,6-difluorophenolInhibitorKi = 2.7 mM
Analogue 2 4-(Aminomethyl)-2,6-difluorophenolInhibitorKi = 2.3 mM
(Data adapted from J. Med. Chem. 1999, 42(2), 329-332)[5]

Application in Modulating Phenolic Scaffolds

Beyond mimicking acids, the 2,6-difluorophenol group serves as an advanced bioisostere for phenol itself. In this context, the goal is to refine the properties of a molecule already containing a phenol, often to improve its drug-like characteristics without losing a critical hydrogen-bonding interaction.

4.1. Rationale: Enhancing PK/PD Properties The key advantages of replacing a standard phenol with its 2,6-difluorinated counterpart are:

  • Blocking Metabolic Hotspots: Prevents ortho-hydroxylation, a common metabolic liability.

  • Tuning Acidity: Lowers the pKa to modulate the strength of hydrogen bonds and the ionization state at physiological pH.

  • Conformational Control: The steric bulk of the fluorine atoms can restrict the rotation of the phenol ring, locking the molecule into a more favorable binding conformation.

4.2. Case Study: Kinase Inhibitors The hydroxyl group of a phenol is frequently used in kinase inhibitors to form a crucial hydrogen bond with the "hinge" region of the ATP-binding pocket.[11] The 2,6-difluorophenol moiety has been successfully incorporated into inhibitors of Vaccinia-Related Kinase 1 (VRK1), a key regulator of the cell cycle.[12][13] In this context, the difluorinated phenol not only maintains the essential hinge-binding interaction but also contributes to improved metabolic stability and potentially higher potency due to the electronic and conformational effects of the fluorine atoms.[12]

Synthetic and Experimental Methodologies

The practical application of the 2,6-difluorophenol moiety relies on robust synthetic routes and reliable methods for validating its intended biological effect.

5.1. Protocol: Synthesis of 2,6-Difluorophenol via Diazotization A common and scalable method for preparing 2,6-difluorophenol is the diazotization of 2,6-difluoroaniline, followed by hydrolysis of the resulting diazonium salt.[14][15]

start 2,6-Difluoroaniline step1 Step 1: Diazotization Reagents: NaNO₂, H₂SO₄ (aq) Conditions: -5 to 0 °C, 2h start->step1 intermediate 2,6-Difluorophenyldiazonium Salt (in situ) step1->intermediate step2 Step 2: Hydrolysis Reagents: H₂SO₄ (aq), CuSO₄ Conditions: Reflux, Distill intermediate->step2 end 2,6-Difluorophenol step2->end

Caption: Synthetic workflow for 2,6-difluorophenol from 2,6-difluoroaniline.

Methodology:

  • Diazotization: Dissolve 2,6-difluoroaniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 30%) and cool the mixture to between -5 and 0 °C in an ice-salt bath.[15]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 0 °C.

  • Stir the reaction mixture vigorously at this temperature for 2 hours to ensure complete formation of the diazonium salt.

  • Hydrolysis: In a separate flask equipped for distillation, prepare a refluxing solution of aqueous sulfuric acid (e.g., 50%) containing a catalytic amount of copper(II) sulfate.[15]

  • Slowly add the cold diazonium salt solution to the refluxing sulfuric acid. The diazonium salt will decompose to form 2,6-difluorophenol, which is steam-distilled as it is formed.[15]

  • Purification: Collect the distillate, separate the organic layer, dry it over anhydrous sodium sulfate, and purify by vacuum distillation or crystallization to yield the final product.

5.2. Protocol: Validation of Bioisosteric Replacement via Differential Scanning Fluorimetry (DSF) DSF is a rapid and effective biophysical technique used to measure the thermal stability of a protein, which can be used to determine ligand binding. An increase in the melting temperature (Tₘ) of the protein upon addition of a compound indicates a stabilizing interaction and thus, binding. This method is ideal for comparing the binding affinity of a parent compound (e.g., with a carboxylic acid) to its bioisosteric analogue (with a 2,6-difluorophenol).

Methodology:

  • Preparation: Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer. Prepare serial dilutions of the test compounds (parent and bioisostere) in the same buffer.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Add the serially diluted compounds to the wells. Include a "no ligand" control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal ramp, increasing the temperature from ~25 °C to 95 °C at a rate of 1 °C/min.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tₘ. A dose-dependent increase in Tₘ (ΔTₘ) upon addition of the compound confirms binding. Comparing the ΔTₘ values for the parent and the bioisostere provides a direct measure of the success of the replacement strategy.

Conclusion and Future Outlook

The 2,6-difluorophenol moiety is a sophisticated and highly effective bioisostere that provides medicinal chemists with a validated strategy to address common challenges in drug development, particularly poor permeability associated with carboxylic acids and metabolic instability of phenols. Its ability to act as a lipophilic, acidic mimic allows for the preservation of critical ionic interactions while simultaneously improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. As our understanding of complex biological targets deepens, the strategic application of such intelligent bioisosteres will continue to be indispensable in the design of safer and more effective therapeutics. Future explorations may focus on further tuning the pKa with alternative halogenation patterns or other electron-withdrawing groups to precisely match the electronic requirements of specific biological targets.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94392, 2,6-Difluorophenol. Retrieved from [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]

  • Qiu, J., Stevenson, S. H., O'Beirne, M. J., & Silverman, R. B. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(2), 329–332. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 62(5), 2218-2241. Retrieved from [Link]

  • ACS Publications. (1999). 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. Journal of Medicinal Chemistry, 42(2), 329-332. Retrieved from [Link]

  • Scheuermann, T. H., & Padrick, S. B. (2018). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Molecules, 23(10), 2539. Retrieved from [Link]

  • ACS Publications. (1999). 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. (Duplicate of source 10). Retrieved from [Link]

  • Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100. Retrieved from [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega, 4(2), 3435-3444. Retrieved from [Link]

  • MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of functional bioisosterism between the carboxylic acid group.... Retrieved from [Link]

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  • MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. (Duplicate of source 17). Retrieved from [Link]

  • ResearchGate. (n.d.). Example of functional bioisosterism between the carboxylic acid group.... (Duplicate of source 18). Retrieved from [Link]

  • Typeset. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

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Methodological & Application

Synthesis of 4-(Aminomethyl)-2,6-difluorophenol Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and reproducible multi-step synthesis for 4-(aminomethyl)-2,6-difluorophenol hydrobromide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,6-difluorophenol and proceeds through a series of key transformations including a regioselective formylation, a chemoselective reduction, a selective benzylic bromination, and a Gabriel synthesis for the introduction of the primary amine. The final step involves the formation of the stable hydrobromide salt. This guide provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the choice of reagents and reaction conditions, offering insights into potential challenges and optimization strategies. The protocols are designed to be self-validating with clear characterization data for key intermediates and the final product.

Introduction

Substituted aminomethylphenols are a prominent structural motif in a wide array of pharmacologically active compounds. The introduction of fluorine atoms onto the phenolic ring can significantly modulate the physicochemical properties of these molecules, including their acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. 4-(Aminomethyl)-2,6-difluorophenol, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. This guide provides a detailed and practical approach to its synthesis, tailored for researchers and professionals in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a four-step sequence starting from 2,6-difluorophenol. The overarching strategy involves the installation of a functional group at the para-position of the phenol, which is then elaborated into the desired aminomethyl side chain.

Synthetic_Pathway A 2,6-Difluorophenol B 3,5-Difluoro-4-hydroxybenzaldehyde A->B Vilsmeier-Haack Formylation C 4-(Hydroxymethyl)-2,6-difluorophenol B->C Reduction (NaBH4) D 4-(Bromomethyl)-2,6-difluorophenol C->D Benzylic Bromination (PBr3) E 2-((2,6-Difluoro-4-hydroxybenzyl)isoindoline-1,3-dione D->E Gabriel Synthesis: Alkylation F 4-(Aminomethyl)-2,6-difluorophenol E->F Gabriel Synthesis: Hydrazinolysis G 4-(Aminomethyl)-2,6-difluorophenol hydrobromide F->G Salt Formation (HBr)

Caption: Overall synthetic route to this compound.

Experimental Protocols and Mechanistic Insights

PART 1: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde (Intermediate 1)

The introduction of a formyl group at the para-position of 2,6-difluorophenol is a crucial first step. Direct electrophilic formylation of the electron-deficient difluorinated ring can be challenging. The Vilsmeier-Haack reaction provides a reliable method for the formylation of activated aromatic compounds and can be adapted for less reactive substrates under appropriate conditions.[1][2] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and serves as the electrophile.[3][4]

Protocol 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Phenol: Dissolve 2,6-difluorophenol (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum. The crude 3,5-difluoro-4-hydroxybenzaldehyde can be further purified by recrystallization from an ethanol/water mixture.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g of starting material)
2,6-Difluorophenol1.0130.0910.0 g
N,N-Dimethylformamide (DMF)3.073.0916.85 g (17.8 mL)
Phosphorus Oxychloride (POCl₃)1.2153.3314.14 g (8.5 mL)
PART 2: Synthesis of 4-(Hydroxymethyl)-2,6-difluorophenol (Intermediate 2)

The reduction of the aromatic aldehyde to the corresponding benzyl alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it will not reduce the aromatic ring or affect the phenolic hydroxyl group.

Protocol 2: Reduction of the Aldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equiv.) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the mixture to pH ~5-6 with dilute hydrochloric acid. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-(hydroxymethyl)-2,6-difluorophenol, which can be purified by column chromatography on silica gel.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g of starting material)
3,5-Difluoro-4-hydroxybenzaldehyde1.0158.1010.0 g
Sodium Borohydride (NaBH₄)1.137.832.62 g
Methanol--100 mL
PART 3: Synthesis of 4-(Bromomethyl)-2,6-difluorophenol (Intermediate 3)

The conversion of the benzylic alcohol to a benzylic bromide is a critical step to enable the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction needs to be performed under anhydrous conditions to prevent the decomposition of PBr₃.

Protocol 3: Benzylic Bromination

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)-2,6-difluorophenol (1.0 equiv.) in anhydrous diethyl ether.

  • Bromination: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 equiv.) dropwise with stirring. A white precipitate may form.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be used immediately in the next step due to its potential instability.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g of starting material)
4-(Hydroxymethyl)-2,6-difluorophenol1.0160.1210.0 g
Phosphorus Tribromide (PBr₃)0.4270.696.76 g (2.3 mL)
Anhydrous Diethyl Ether--150 mL
PART 4: Synthesis of 4-(Aminomethyl)-2,6-difluorophenol (Final Product - Free Base)

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[5][6][7] The reaction proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis to release the desired primary amine.[8][9]

Gabriel_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A 4-(Bromomethyl)-2,6-difluorophenol C N-Substituted Phthalimide A->C B Potassium Phthalimide B->C D N-Substituted Phthalimide F 4-(Aminomethyl)-2,6-difluorophenol D->F E Hydrazine Hydrate E->F G Phthalhydrazide (precipitate)

Caption: Workflow for the Gabriel Synthesis of the primary amine.

Protocol 4: Gabriel Synthesis

  • N-Alkylation: In a round-bottom flask, dissolve the crude 4-(bromomethyl)-2,6-difluorophenol (1.0 equiv.) in anhydrous DMF. Add potassium phthalimide (1.1 equiv.) and heat the mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • Isolation of Phthalimide Adduct: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The N-substituted phthalimide will precipitate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the dried phthalimide adduct in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5 equiv.) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol. Combine the filtrate and washings, and concentrate under reduced pressure. The residue can be purified by column chromatography to yield pure 4-(aminomethyl)-2,6-difluorophenol.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g of starting material)
4-(Bromomethyl)-2,6-difluorophenol1.0223.0110.0 g
Potassium Phthalimide1.1185.229.1 g
Hydrazine Hydrate1.550.063.37 g (3.3 mL)
Anhydrous DMF--100 mL
Ethanol--150 mL
PART 5: Formation of this compound (Final Product - Salt)

The final step involves the formation of the hydrobromide salt, which is often more stable and easier to handle than the free base.

Protocol 5: Hydrobromide Salt Formation

  • Salt Formation: Dissolve the purified 4-(aminomethyl)-2,6-difluorophenol in a minimal amount of isopropanol. Cool the solution in an ice bath.

  • Acidification: Add a 48% aqueous solution of hydrobromic acid (HBr, 1.05 equiv.) dropwise with stirring. The hydrobromide salt will precipitate.

  • Isolation and Purification: Stir the mixture at 0 °C for 30 minutes, then filter the solid. Wash the solid with cold isopropanol and then with diethyl ether. Dry the product under vacuum to obtain this compound as a crystalline solid. The product can be further purified by recrystallization from an ethanol/ether mixture.

Characterization Data (Expected)

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
3,5-Difluoro-4-hydroxybenzaldehyde C₇H₄F₂O₂158.109.8 (s, 1H, CHO), 7.5 (d, 2H, Ar-H), 6.0 (br s, 1H, OH)190, 155 (dd), 140 (t), 115 (d)
4-(Hydroxymethyl)-2,6-difluorophenol C₇H₆F₂O₂160.126.9 (d, 2H, Ar-H), 5.5 (br s, 1H, Ar-OH), 4.5 (s, 2H, CH₂), 2.0 (t, 1H, CH₂-OH)152 (dd), 138 (t), 128 (t), 112 (d), 64
4-(Aminomethyl)-2,6-difluorophenol HBr C₇H₈BrF₂NO241.058.2 (br s, 3H, NH₃⁺), 7.1 (d, 2H, Ar-H), 5.8 (br s, 1H, OH), 4.0 (s, 2H, CH₂)150 (dd), 135 (t), 125 (t), 114 (d), 42

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J) for fluorine-carbon and fluorine-proton are expected.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Phosphorus tribromide (PBr₃): Corrosive and reacts with water. Handle in a fume hood with appropriate PPE.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Hydrobromic acid (HBr): Highly corrosive and can cause severe burns. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route and detailed protocols presented in this guide offer a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compounds.

References

  • Sheehan, J. C.; Bolhofer, W. A. An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. J. Am. Chem. Soc.1950, 72 (6), 2786–2788.
  • Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2224–2236.
  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926, 2348-2351.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
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Application Notes and Protocols for 4-(Aminomethyl)-2,6-difluorophenol hydrobromide: A Key Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Aminomethyl)-2,6-difluorophenol hydrobromide, a versatile fluorinated building block for researchers, scientists, and drug development professionals. We delve into its chemical properties, safety and handling protocols, and a detailed experimental protocol for its application in the synthesis of a substituted quinazoline, a privileged scaffold in kinase inhibitor development. The rationale for its use is grounded in the advantageous properties conferred by the difluorophenol moiety in medicinal chemistry. This guide aims to be a practical resource for organic synthesis and drug discovery, offering field-proven insights and methodologies.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into small molecules is a well-established strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins. The 2,6-difluorophenol moiety, in particular, has been explored as a lipophilic bioisostere of a carboxylic acid, offering a novel approach to modulate the properties of bioactive compounds. This compound presents a trifunctional scaffold, combining the benefits of the difluorinated aromatic ring with a reactive aminomethyl group, making it a valuable starting material for the synthesis of diverse compound libraries.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and safe handling of this compound is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₇H₈BrF₂NOChemBK
Molar Mass 240.05 g/mol ChemBK
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in polar protic solvents like ethanol and water; solubility in aprotic organic solvents may be limited but can be enhanced by the addition of a base to neutralize the hydrobromide salt.[1][2][3][4]Inferred from aminophenols and hydrobromide salts

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. As a hydrobromide salt of an amine, it is acidic and may be corrosive.[7] It is incompatible with strong bases and oxidizing agents. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Application: Synthesis of a 4-(2,6-Difluorophenoxy)methyl-quinazoline as a Potential DYRK1A Kinase Inhibitor

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in certain cancers.[8][9][10][11][12] Overexpression of DYRK1A has been linked to tau pathology and amyloid-β production.[9][12][13] The development of selective DYRK1A inhibitors is an active area of research, and fluorinated compounds have shown promise in this regard.[8][14][15][16]

The following protocol details a plausible synthetic route to a novel quinazoline-based potential DYRK1A inhibitor, utilizing this compound as a key starting material. The quinazoline scaffold is a common core structure in many approved kinase inhibitors.[17][18][19][20][21][22]

Proposed Synthetic Scheme

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Condensation and Cyclization Start 4-(Aminomethyl)-2,6-difluorophenol hydrobromide Intermediate1 Free Amine Start->Intermediate1 Intermediate1_ref Free Amine Base Base (e.g., Et3N) in Solvent (e.g., DMF) Base->Intermediate1 Product 4-((2,6-Difluoro-4-hydroxyphenyl)methyl)quinazoline Intermediate1_ref->Product Reagent2 2-Aminobenzonitrile Catalyst (e.g., I2), Oxidant (e.g., O2) Reagent2->Product

Caption: Proposed synthetic workflow for a quinazoline derivative.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-((2,6-Difluoro-4-hydroxyphenyl)methyl)quinazoline from this compound and 2-aminobenzonitrile.

Materials:

  • This compound

  • 2-Aminobenzonitrile

  • Triethylamine (Et₃N)

  • Iodine (I₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Amine Salt:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

    • Add triethylamine (1.1 eq) dropwise to the solution at room temperature and stir for 30 minutes. This will generate the free amine in situ.

  • Condensation and Cyclization:

    • To the solution containing the free amine, add 2-aminobenzonitrile (1.0 eq) and iodine (0.1 eq).

    • Bubble oxygen through the reaction mixture for 5-10 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-((2,6-Difluoro-4-hydroxyphenyl)methyl)quinazoline.

Characterization of the Final Product

The structure and purity of the synthesized quinazoline derivative can be confirmed by various analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the quinazoline and the difluorophenol rings, a singlet for the benzylic methylene protons, and a singlet for the phenolic hydroxyl proton.[23][24]
¹³C NMR Characteristic signals for the aromatic carbons of both ring systems, the benzylic carbon, and the carbon bearing the hydroxyl group.[23][24]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product. Isotopic patterns for bromine will be absent, confirming its displacement.[25]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Signaling Pathway and Mechanism of Action

The synthesized quinazoline derivative is proposed to act as an inhibitor of DYRK1A kinase. The binding of this inhibitor to the ATP-binding pocket of DYRK1A would block its catalytic activity, thereby preventing the phosphorylation of its downstream substrates.

G DYRK1A DYRK1A Kinase Phosphorylated_Substrate Phosphorylated Substrate DYRK1A->Phosphorylated_Substrate Phosphorylation Substrate Substrate (e.g., Tau, APP) Substrate->Phosphorylated_Substrate Downstream_Effects Pathological Downstream Effects Phosphorylated_Substrate->Downstream_Effects Inhibitor Quinazoline Derivative Inhibitor->DYRK1A Inhibition

Caption: Inhibition of the DYRK1A signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a difluorophenol moiety and a reactive aminomethyl group makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The detailed protocol provided herein for the synthesis of a novel quinazoline derivative serves as a practical example of its utility in the development of potential kinase inhibitors targeting enzymes like DYRK1A. The principles and methodologies outlined in this guide are intended to empower researchers to explore the full potential of this and similar fluorinated intermediates in their drug discovery endeavors.

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  • Journal of the American Chemical Society. (2020). Condensation of 2-((Alkylthio)(aryl)methylene)
  • Molecular neurodegeneration. (2022).
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  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

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Application Note: Synthesis and Evaluation of a Multi-Targeted Tyrosine Kinase Inhibitor for Anti-Fibrotic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pathological Basis of Fibrosis and Therapeutic Strategy

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and thickening of connective tissue. This process can affect nearly every organ system and is the end result of many chronic inflammatory and metabolic diseases. A key cellular event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly active in producing ECM proteins like collagen.

Several signaling pathways are central to the initiation and progression of fibrosis. Transforming growth factor-beta (TGF-β) is a master regulator of fibrogenesis, potently inducing the fibroblast-to-myofibroblast transition.[1][2][3] Concurrently, receptor tyrosine kinases (RTKs) such as the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) play crucial roles.[4][5] PDGF is a powerful mitogen for fibroblasts, while FGF contributes to fibroblast proliferation and ECM production.[6][7]

This understanding provides a clear therapeutic rationale: inhibiting these key signaling nodes should disrupt the fibrotic cascade. Nintedanib, an approved treatment for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (PF-ILDs), exemplifies this strategy.[8][9][10][11] It is a potent, small-molecule inhibitor that competitively binds to the ATP-binding pocket of FGFR, PDGFR, and VEGFR, thereby blocking downstream signaling required for fibroblast proliferation, migration, and differentiation.[12][13][14][15] This application note will detail a representative synthesis of Nintedanib and provide a comprehensive protocol for evaluating its anti-fibrotic efficacy in a key in vitro model.

Part 1: Synthesis of Nintedanib

The chemical synthesis of Nintedanib (IUPAC Name: methyl (3Z)-3-[[4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl]amino]-1-phenyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate) involves a multi-step process. The core of the molecule is an indolinone scaffold. Various synthetic routes have been published; here, we present a convergent approach for illustrative purposes.[16][17]

Causality in Synthesis Design

The chosen synthetic strategy aims to build the complex molecule by first preparing key intermediates and then coupling them in the final steps. This approach, known as convergent synthesis, is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step from one end to the other. The key steps involve the formation of the indolinone core, followed by a condensation reaction to install the enamine side chain, and finally, a nucleophilic substitution to attach the piperazine-containing fragment.

G A Intermediate 1 (Indolinone Core) C Condensation & Nucleophilic Substitution A->C B Intermediate 2 (Aniline Derivative) B->C D Nintedanib (Final Product) C->D

Caption: Convergent synthesis workflow for Nintedanib.

Protocol: Synthesis of a Key Nintedanib Intermediate

This protocol describes the Knoevenagel condensation reaction to form the 3-benzylidene-2-oxindole core, a crucial step in the synthesis.

Materials:

  • 2-Oxindole-6-carboxylic acid methyl ester (Compound A)

  • Benzaldehyde (Compound B)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-Oxindole-6-carboxylic acid methyl ester (1.0 eq).

  • Reagent Addition: Add ethanol to dissolve the starting material, followed by benzaldehyde (1.1 eq).

  • Catalyst Introduction: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The piperidine acts as a base to deprotonate the 2-oxindole at the 3-position, forming a nucleophilic enolate that attacks the benzaldehyde carbonyl.

  • Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 78°C) with constant stirring for 4-6 hours.[17] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.[17]

  • Drying: Dry the purified yellow solid under vacuum to yield the 3-benzylidene-2-oxindole intermediate.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed before biological testing.

Analytical Method Parameter Expected Result
HPLC Purity>99.5%[18]
Mass Spectrometry Molecular Weight[M+H]⁺ corresponding to the calculated mass
¹H NMR Chemical StructurePeaks corresponding to the expected proton environments
Melting Point Physical PropertySharp melting point consistent with reference values

Part 2: In Vitro Evaluation of Anti-Fibrotic Activity

To validate the therapeutic potential of the synthesized Nintedanib, its ability to inhibit the fundamental process of fibroblast-to-myofibroblast transition (FMT) is assessed. This cellular assay serves as a robust model for evaluating anti-fibrotic efficacy.[19]

Principle of the Assay: Inhibiting TGF-β1-Induced Myofibroblast Differentiation

Primary human lung fibroblasts are stimulated with TGF-β1, a potent pro-fibrotic cytokine.[1] This stimulation activates intracellular signaling cascades, primarily the Smad pathway, leading to the transdifferentiation of fibroblasts into myofibroblasts.[2][20] This transition is characterized by the expression of alpha-smooth muscle actin (α-SMA) and a significant increase in the production and secretion of collagen. The synthesized Nintedanib is expected to interfere with this process by blocking the activity of RTKs that can crosstalk with and potentiate TGF-β signaling.[21][22]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space PDGFR PDGFR PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT FGFR FGFR FGFR->PI3K_AKT TGF_R TGF-β Receptor SMAD SMAD 2/3 Phosphorylation TGF_R->SMAD PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR TGFB TGF-β1 TGFB->TGF_R Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR FMT Fibroblast to Myofibroblast Transition (α-SMA ↑) SMAD->FMT PI3K_AKT->FMT ECM ECM Production (Collagen ↑) FMT->ECM

Caption: Nintedanib's mechanism of action in inhibiting fibrotic pathways.

Protocol: Fibroblast-to-Myofibroblast Transition (FMT) Assay

This protocol provides a step-by-step method for assessing the anti-fibrotic activity of synthesized Nintedanib.[23]

Materials:

  • Primary human lung fibroblasts (e.g., from IPF donors)

  • Fibroblast growth medium (FGM) and starvation medium (0.5% FBS)

  • Recombinant human TGF-β1

  • Synthesized Nintedanib (dissolved in DMSO)

  • Positive control (e.g., SB525334, a TGF-β receptor inhibitor)

  • 96-well cell culture plates

  • Reagents for immunofluorescence (4% PFA, Triton X-100, BSA)

  • Primary antibody (anti-α-SMA), secondary antibody (fluorescently conjugated)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed primary human lung fibroblasts into a 96-well plate at a density of 3,000-5,000 cells/well in FGM. Incubate for 24 hours (37°C, 5% CO₂).[23]

  • Serum Starvation: Gently aspirate the FGM and replace it with starvation medium. Incubate for 4-6 hours. This step synchronizes the cell cycle and reduces baseline activation.

  • Compound Treatment: Prepare serial dilutions of synthesized Nintedanib in starvation medium. Add the compound solutions to the respective wells. Include wells for:

    • Negative Control: Vehicle (DMSO) only.[23]

    • Positive Control: A known inhibitor of FMT.[23]

    • Stimulated Control: Vehicle (DMSO) + TGF-β1.

  • Fibrotic Stimulation: Add TGF-β1 to all wells (except the unstimulated negative control) to a final concentration of 1-10 ng/mL.[19][24]

  • Incubation: Incubate the plate for 72 hours to allow for myofibroblast differentiation.[24][25]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde (PFA).

    • Permeabilize the cell membranes with 0.1% Triton X-100.

    • Block non-specific antibody binding with 3% BSA.

    • Incubate with primary antibody against α-SMA.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell (normalized to the number of nuclei). Calculate the percentage inhibition of α-SMA expression for each Nintedanib concentration relative to the stimulated (vehicle) control.

Protocol: Quantification of Collagen Deposition

To complement the α-SMA data, total collagen production can be quantified using a Picrosirius Red staining assay.[26]

Materials:

  • Cell layers from the FMT assay (or a parallel plate).

  • Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid).[27][28]

  • 0.1 N Sodium Hydroxide (for dye elution).

  • Spectrophotometer (plate reader).

Procedure:

  • Fixation: Fix the cell layers as described in the FMT assay.

  • Staining: Wash the wells with PBS and incubate with Picrosirius Red solution for 1 hour at room temperature. The sulfonic acid groups of the dye bind to the basic amino acid groups in collagen.[28]

  • Washing: Aspirate the staining solution and wash extensively with 0.01 N HCl or acidified water to remove unbound dye.

  • Dye Elution: Add 0.1 N NaOH to each well and incubate with gentle shaking for 30 minutes to elute the bound dye.

  • Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.[28] The absorbance is directly proportional to the amount of collagen in the well.

Data Analysis and Expected Results

The efficacy of the synthesized Nintedanib is determined by its ability to inhibit α-SMA expression and collagen deposition in a dose-dependent manner. The data can be used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the fibrotic response by 50%).

Expected Outcome: Treatment with synthesized Nintedanib should result in a significant reduction in both α-SMA expression and collagen deposition compared to the TGF-β1 stimulated control. The potency (IC₅₀) should be comparable to literature values for Nintedanib, confirming the successful synthesis and biological activity of the compound.

Conclusion

This application note provides a comprehensive framework for the synthesis and preclinical evaluation of a multi-targeted tyrosine kinase inhibitor for fibrosis treatment, using Nintedanib as a representative example. The detailed protocols for chemical synthesis, quality control, and robust in vitro functional assays offer researchers a validated workflow. By targeting key drivers of fibroblast activation like PDGFR and FGFR, this therapeutic strategy holds significant promise in combating the progression of fibrotic diseases. The successful execution of these protocols can validate newly synthesized batches of anti-fibrotic compounds and provide crucial data for further drug development efforts.

References

  • Title: TGF-β signaling in fibrosis - PMC Source: PubMed Central URL: [Link]

  • Title: The Effectiveness of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis, Familial Pulmonary Fibrosis and Progressive Fibrosing Interstitial Lung Diseases: A Real-World Study - PMC Source: NIH URL: [Link]

  • Title: PROCESS FOR PREPARING NINTEDANIB Source: Google Patents URL
  • Title: Fibroblast-to-Myofibroblast Transition (FMT) Assay Source: Charles River Laboratories URL: [Link]

  • Title: Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis Source: ERS Publications URL: [Link]

  • Title: Sirius Red Total Collagen Detection Assay PLATE Kit Source: Chondrex, Inc. URL: [Link]

  • Title: Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis Source: PubMed URL: [Link]

  • Title: The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment Source: Frontiers URL: [Link]

  • Title: Nintedanib for non-IPF progressive pulmonary fibrosis: 12-month outcome data from a real-world multicentre observational study Source: European Respiratory Society URL: [Link]

  • Title: Fibrosis | Fibroblast-to-Myofibroblast Transition (FMT) Assay Source: Charles River Laboratories URL: [Link]

  • Title: Fibroblast growth factors and pulmonary fibrosis: it's more complex than it sounds - PMC Source: NIH URL: [Link]

  • Title: Process for Nintedanib- Dr Panda - Kavita Parekh Source: TechEx URL: [Link]

  • Title: Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis Source: European Respiratory Society URL: [Link]

  • Title: (PDF) An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development Source: ResearchGate URL: [Link]

  • Title: The Role of TGF-β Receptors in Fibrosis Source: The Open Rheumatology Journal URL: [Link]

  • Title: Mechanism of Action | OFEV® (nintedanib) capsules Source: Boehringer Ingelheim Portal for HealthCare Professionals URL: [Link]

  • Title: Sirius Red for Collagen Staining Protocol Source: University of Western Ontario URL: [Link]

  • Title: PDGF-D Expression Is Down-Regulated by TGFβ in Fibroblasts Source: PLOS One URL: [Link]

  • Title: Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC Source: NIH URL: [Link]

  • Title: Comparison of the Efficacy of Pirfenidone and Nintedanib in the Treatment of Patients with Idiopathic Pulmonary Fibrosis—A Single-Center Experience Source: MDPI URL: [Link]

  • Title: Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC Source: PubMed Central URL: [Link]

  • Title: PDGF/PDGFR: A Possible Molecular Target in Scleroderma Fibrosis Source: MDPI URL: [Link]

  • Title: Preparation method of nintedanib Source: Google Patents URL
  • Title: TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment Source: MDPI URL: [Link]

  • Title: Efficacy and Safety of Nintedanib in Patients With Progressive Fibrosing Interstitial Lung Disease (PF-ILD) Source: Mayo Clinic URL: [Link]

  • Title: Development of a high throughput primary human fibroblast-to-myofibroblast transition assay Source: ERS Publications URL: [Link]

  • Title: PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC Source: NIH URL: [Link]

  • Title: Antifibrotic Drug Nintedanib Inhibits CSF1R to Promote IL-4–associated Tissue Repair Macrophages Source: American Journal of Respiratory Cell and Molecular Biology URL: [Link]

  • Title: Experience With Nintedanib in Severe Pulmonary Fibrosis Associated With Systemic Sclerosis: A Case Series - PMC Source: NIH URL: [Link]

  • Title: FIbroblast to Myofibroblast differentiation? Source: ResearchGate URL: [Link]

  • Title: How to do collagen assay using sirius red/fast green collagen staining kit? Source: ResearchGate URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in 2,6-Difluorophenol Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers working with 2,6-difluorophenol. The unique electronic and steric properties of this valuable building block, particularly the steric shielding of the hydroxyl group by the two ortho-fluorine atoms, can present significant synthetic challenges. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.

Understanding the Challenge: Steric Hindrance in 2,6-Difluorophenol

Steric hindrance in 2,6-difluorophenol arises from the spatial crowding around the phenolic oxygen by the two fluorine atoms. This steric bulk can impede the approach of reagents, slowing down or even preventing reactions that would otherwise proceed smoothly with less substituted phenols.[1][2] The key to success lies in selecting the appropriate reagents, catalysts, and reaction conditions to overcome this steric barrier.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of 2,6-difluorophenol. Each problem is followed by a series of potential solutions, ordered from simplest to most complex, with explanations grounded in mechanistic principles.

Issue 1: Low or No Yield in O-Alkylation (e.g., Williamson Ether Synthesis)

You are attempting to synthesize a 2,6-difluorophenyl ether using a standard Williamson ether synthesis protocol (e.g., NaH, alkyl halide in THF), but you observe low conversion of the starting material or the formation of side products.

The phenoxide of 2,6-difluorophenol is a relatively weak nucleophile due to the electron-withdrawing nature of the fluorine atoms. Combined with the steric hindrance, this makes the SN2 reaction with an alkyl halide challenging.[3][4] With secondary or sterically demanding primary alkyl halides, the competing E2 elimination pathway can become dominant.[5]

start Low Yield in O-Alkylation base Optimize Base and Deprotonation start->base solvent Change Solvent System base->solvent If yield is still low success Successful Etherification base->success If yield improves electrophile Activate the Electrophile solvent->electrophile If yield is still low solvent->success If yield improves alternative Consider Alternative Reactions electrophile->alternative If yield is still low electrophile->success If yield improves alternative->success

Caption: Troubleshooting workflow for O-alkylation of 2,6-difluorophenol.

  • Optimize the Base and Deprotonation Conditions:

    • Rationale: Incomplete deprotonation will lead to low yields. While NaH is common, a stronger or more soluble base might be more effective. Selective deprotonation can enhance the nucleophilicity of the more acidic phenolic hydroxyl.[6]

    • Protocol 1: Using Potassium Carbonate in a Polar Aprotic Solvent:

      • To a solution of 2,6-difluorophenol (1.0 eq) in DMF or DMSO (0.5 M), add anhydrous K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (1.5 eq).

      • Stir the mixture at room temperature for 30 minutes.

      • Add the alkyl halide (1.1-1.5 eq) and heat the reaction to 60-80 °C.

      • Monitor the reaction by TLC or LC-MS.

  • Employ a More Reactive Electrophile:

    • Rationale: Instead of an alkyl chloride or bromide, consider using an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate, or triflate), which are better leaving groups and can accelerate the SN2 reaction.[3]

    • Protocol 2: Using an Alkyl Tosylate:

      • Prepare the alkyl tosylate from the corresponding alcohol using standard procedures (e.g., TsCl, pyridine).

      • Deprotonate 2,6-difluorophenol as described in Protocol 1.

      • Add the alkyl tosylate (1.1 eq) to the phenoxide solution.

      • Stir at a slightly elevated temperature (e.g., 50-70 °C) until the reaction is complete.

  • Consider the Mitsunobu Reaction for Bulky Alcohols:

    • Rationale: For secondary or other sterically hindered alcohols where direct SN2 is problematic, the Mitsunobu reaction offers an alternative pathway that often proceeds with clean inversion of stereochemistry.[7][8] The reaction works well for acidic nucleophiles like phenols.[9]

    • Protocol 3: Mitsunobu Etherification:

      • Dissolve 2,6-difluorophenol (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction for the consumption of the alcohol. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[9]

Method Electrophile Base/Reagents Typical Solvents Key Advantages
Modified Williamson Alkyl Halide (I > Br > Cl)K₂CO₃, Cs₂CO₃DMF, DMSO, AcetonitrileCost-effective, simple setup.[10]
Sulfonate Esters Alkyl Tosylate/MesylateK₂CO₃, Cs₂CO₃, NaHTHF, DMFHigher reactivity of electrophile.[3]
Mitsunobu Reaction AlcoholPPh₃, DEAD/DIADTHF, DioxaneExcellent for secondary alcohols, inverts stereochemistry.[7][11]
Issue 2: Low Yield in O-Acylation Reactions

You are trying to synthesize a 2,6-difluorophenyl ester using an acyl chloride or anhydride with a standard base like pyridine or triethylamine, but the reaction is sluggish and gives a low yield.

The nucleophilicity of the 2,6-difluorophenol is diminished by the electron-withdrawing fluorine atoms, and the steric hindrance impedes the approach of the acylating agent. Standard conditions may not be sufficient to overcome this reduced reactivity.[12]

  • Use a More Powerful Acylating Agent or Catalyst:

    • Rationale: A more electrophilic acylating agent or a dedicated acylation catalyst can significantly increase the reaction rate.

    • Protocol 1: Using DMAP as a Catalyst:

      • Dissolve 2,6-difluorophenol (1.0 eq), the acyl chloride or anhydride (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM) or THF.

      • Add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

      • Stir at room temperature and monitor by TLC.

  • Generate the Phenoxide in situ:

    • Rationale: Pre-forming the more nucleophilic phenoxide can facilitate the acylation.

    • Protocol 2: Acylation of the Phenoxide:

      • Dissolve 2,6-difluorophenol (1.0 eq) in THF and cool to 0 °C.

      • Add NaH (1.1 eq) portion-wise and stir until hydrogen evolution ceases.

      • Add the acyl chloride (1.1 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion.

Issue 3: Difficulty in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

You are attempting a Suzuki or Buchwald-Hartwig coupling using a 2,6-difluorophenol derivative (e.g., a triflate or halide) and are observing low yields or catalyst decomposition.

Sterically hindered substrates are notoriously challenging for cross-coupling reactions. The oxidative addition step can be slow, and the bulky nature of the substrate can hinder the reductive elimination step. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle.[13][14]

start Low Yield in Cross-Coupling ligand Screen Bulky, Electron-Rich Ligands start->ligand base_solvent Optimize Base and Solvent ligand->base_solvent If yield is still low success High-Yield Coupling ligand->success If yield improves precatalyst Use a Modern Precatalyst base_solvent->precatalyst If yield is still low base_solvent->success If yield improves precatalyst->success

Caption: Ligand and condition optimization for cross-coupling reactions.

  • Select the Right Ligand:

    • Rationale: For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential. These ligands promote oxidative addition and reductive elimination while preventing the formation of inactive palladium species.[15]

    • Recommended Ligands:

      • For Suzuki Coupling: SPhos, XPhos, or RuPhos are excellent choices for coupling with sterically hindered partners.[16][17]

      • For Buchwald-Hartwig Amination: Josiphos-type ligands (e.g., CyJohnPhos) or biarylphosphine ligands like XPhos are often effective.[13][18]

  • Optimize the Base and Solvent:

    • Rationale: The choice of base and solvent can dramatically affect the outcome. A strong, non-nucleophilic base is typically required. The solvent must be able to dissolve the reagents and facilitate the reaction.

    • Protocol 1: Suzuki Coupling of a 2,6-Difluorophenyl Triflate:

      • In a glovebox, combine the 2,6-difluorophenyl triflate (1.0 eq), the boronic acid (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the chosen ligand (e.g., SPhos, 4 mol%), and a strong base (e.g., K₃PO₄, 3.0 eq).

      • Add a degassed solvent system, such as toluene/water or dioxane/water.

      • Heat the reaction under an inert atmosphere (N₂ or Ar) to 80-110 °C.

      • Monitor by LC-MS.

  • Consider Copper-Catalyzed Alternatives for Diaryl Ether Synthesis:

    • Rationale: For the synthesis of diaryl ethers (an O-arylation), copper-catalyzed Ullmann-type couplings can be more effective than palladium-catalyzed reactions for certain sterically hindered substrates.[19][20]

    • Protocol 2: Copper-Catalyzed O-Arylation:

      • Combine 2,6-difluorophenol (1.0 eq), the aryl halide (1.2 eq), CuI (10 mol%), a ligand such as picolinic acid or phenanthroline (20 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2.0 eq).

      • Add a high-boiling polar aprotic solvent like DMSO or DMAc.

      • Heat the reaction to 120-150 °C under an inert atmosphere.

Reaction Recommended Pd/Ligand System Recommended Cu System Typical Base Typical Solvents
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosN/AK₃PO₄, K₂CO₃Toluene/H₂O, Dioxane/H₂O
Buchwald-Hartwig Pd(OAc)₂ / XPhos or CyJohnPhosN/ANaOtBu, K₃PO₄Toluene, Dioxane
Diaryl Ether Synthesis Pd(OAc)₂ / tBuXPhosCuI / Picolinic AcidCs₂CO₃, K₃PO₄Toluene (Pd), DMSO (Cu)

Frequently Asked Questions (FAQs)

Q1: What is the best way to deprotonate 2,6-difluorophenol?

Due to the increased acidity from the ortho-fluorine atoms (pKa ≈ 7.8), moderately strong bases are effective. For O-alkylation and acylation, K₂CO₃ or Cs₂CO₃ in DMF or DMSO are excellent choices as they are easy to handle and provide good results. For cross-coupling reactions requiring anhydrous conditions, stronger bases like NaH, K₃PO₄, or NaOtBu are preferred.

Q2: Can I perform a Friedel-Crafts reaction on a 2,6-difluorophenol derivative?

Direct Friedel-Crafts reactions on 2,6-difluorophenol are generally not advisable. The phenol is a moderately activating group, but the fluorine atoms are deactivating.[12] Furthermore, the hydroxyl group can complex with the Lewis acid catalyst. It is better to first protect the phenol as an ether (e.g., a methyl ether) and then perform the Friedel-Crafts reaction. The ether is still activating and will direct ortho- and para- to itself.

Q3: My 2,6-difluorophenol starting material is a tan or pink solid. Is it still usable?

Phenols are susceptible to oxidation, which can cause discoloration.[21] While slight discoloration may not significantly impact reactivity for many applications, it is best to use high-purity starting material for sensitive reactions like catalysis. If in doubt, you can purify the phenol by sublimation or recrystallization.

Q4: Are there any specific safety precautions for working with 2,6-difluorophenol?

Yes. 2,6-Difluorophenol is a flammable solid and can cause skin and eye irritation.[22] It is harmful if swallowed or in contact with skin. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Labster. (n.d.). Steric hindrance. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Steric effects. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 2,6-difluorophenol. Retrieved from [Link]

  • Khan Academy. (2013, February 13). Steric hindrance. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]

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  • Wikipedia. (2023, December 2). Mitsunobu reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2020, January 1). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2018, March 29). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

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  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2024, January 10). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki-Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • MDPI. (2018, October 26). Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-(Aminomethyl)-2,6-difluorophenol Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Robust Binding Validation

4-(Aminomethyl)-2,6-difluorophenol is a trifunctional chemical building block with applications in medicinal chemistry and materials science.[1] Its structure offers multiple points for chemical modification, making it a valuable component in the synthesis of novel compounds.[1] When a derivative of such a scaffold is identified as a bioactive small molecule—for instance, as a potent inhibitor of a key protein target like an amine oxidase—the immediate and most critical next step is to rigorously validate its physical interaction with that target.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the binding of novel ligands, using 4-(Aminomethyl)-2,6-difluorophenol derivatives as a central example. We will move beyond simple protocols to explain the causality behind experimental choices, emphasizing the principles of trustworthiness and scientific integrity. The core objective is to build a self-validating system of experiments that confirms not just if a molecule binds, but how—with high affinity, specificity, and defined kinetics. This process is crucial for establishing the physiological relevance of a newly identified small molecule-protein interaction.[3]

Part 1: The Cornerstone of Validation - Orthogonal Confirmation

A fundamental principle in binding validation is the use of orthogonal methods—cross-referencing results from techniques that rely on different physical principles.[4] This approach is critical for identifying and ruling out artifacts specific to any single assay format.[4] For a novel small molecule inhibitor, confirming direct binding with at least two distinct, preferably label-free, methodologies is the gold standard for confident decision-making in lead optimization.[5]

Our validation strategy will therefore focus on a primary, high-throughput screening-compatible method, followed by a rigorous, biophysical characterization using label-free, in-solution techniques.

Validation_Workflow cluster_0 Phase 1: Initial Characterization & Screening cluster_1 Phase 2: In-Depth Biophysical Validation Primary_Assay Fluorescence Polarization (FP) Competitive Assay Primary_Goal Determine IC50 Confirm Competitive Binding Primary_Assay->Primary_Goal Yields Ortho_1 Surface Plasmon Resonance (SPR) Primary_Goal->Ortho_1 Confirm with Orthogonal Method 1 Ortho_2 Isothermal Titration Calorimetry (ITC) Primary_Goal->Ortho_2 Confirm with Orthogonal Method 2 Ortho_Goal Determine KD, kon, koff Confirm Stoichiometry (n) Thermodynamics (ΔH, ΔS) Ortho_1->Ortho_Goal Ortho_2->Ortho_Goal Validated_Hit Validated Hit Compound Ortho_Goal->Validated_Hit Consolidated Data Package FP_Principle cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition Tracer Tracer (Fluorescent) Text_Low Fast Tumbling Low mP Signal Protein Protein BoundTracer Text_High Slow Tumbling High mP Signal Protein2 Protein Inhibitor Tracer2 Tracer Text_Comp Inhibitor Displaces Tracer Signal Decreases

Caption: Principle of a competitive Fluorescence Polarization assay.

Detailed Experimental Protocol (FP):

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures protein stability and minimizes non-specific binding (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Causality: The choice of buffer is critical; detergents like Tween-20 prevent aggregation and surface adsorption, while DTT maintains a reducing environment for proteins sensitive to oxidation.

    • Target Protein: Dilute the purified target protein to 2X the final desired concentration in assay buffer. The optimal concentration should be at or near the KD of the fluorescent tracer.

    • Fluorescent Tracer: Dilute the tracer to 2X its final concentration (typically 1-5 nM). Causality: Keeping the tracer concentration well below its KD ensures the assay is sensitive to competition.

    • Test Compound: Prepare a serial dilution of the 4-(aminomethyl)-2,6-difluorophenol derivative, typically starting from 100 µM, in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the test compound serial dilutions to the appropriate wells.

    • Add 5 µL of 2X Target Protein solution to all wells except the "tracer only" controls.

    • Add 5 µL of assay buffer to the "tracer only" wells.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the unlabeled compound to bind to the protein before the tracer is introduced.

    • Add 5 µL of 2X Fluorescent Tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light. The optimal incubation time should be determined experimentally to ensure the binding reaction has reached equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters. [6]A good FP assay typically yields a change in millipolarization (mP) of 100 or more between the free and bound tracer. [7]

  • Data Analysis:

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 2: Surface Plasmon Resonance (SPR)

Principle of Operation: SPR is a label-free optical technique that measures molecular interactions in real-time on a sensor chip surface. [8]One molecule (the "ligand," typically the protein) is immobilized on the sensor surface, and the other (the "analyte," our small molecule) is flowed across it. [8]Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). [9]This allows for the direct measurement of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated. [8][10] Detailed Experimental Protocol (SPR):

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the surface via covalent amine coupling at a concentration that will yield a target density of ~5000-10000 RU. Causality: For small molecule analysis, a higher surface density is often needed to generate a sufficient binding signal, given the large molecular weight difference between the protein and the analyte. [10] * Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of the 4-(aminomethyl)-2,6-difluorophenol derivative in running buffer (e.g., HBS-EP+), typically spanning a concentration range from 0.1x to 10x the expected KD.

    • Inject the analyte dilutions over both the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (association phase) and then switch back to running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the surface with a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to obtain the specific binding sensorgram.

    • Globally fit the kinetic data from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Method 3: Isothermal Titration Calorimetry (ITC)

Principle of Operation: ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. [11]It is considered the gold standard for thermodynamic characterization. [12]In an ITC experiment, small aliquots of the ligand (our small molecule) are titrated into a sample cell containing the protein. [5]The resulting heat changes are measured relative to a reference cell. [12]A single ITC experiment can determine the binding affinity (KD), reaction stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. [5][12] Detailed Experimental Protocol (ITC):

  • Sample Preparation:

    • Crucial Step: Both the protein and the small molecule must be in identical, degassed buffer solutions. Causality: Even minor buffer mismatches will generate large heats of dilution, obscuring the true binding signal. Dialysis of the protein against the final buffer is highly recommended.

    • Prepare the protein solution at a concentration in the sample cell that is appropriate for the expected KD (typically 10-100x the KD).

    • Prepare the small molecule solution in the syringe at a concentration 10-15 times that of the protein concentration.

  • Titration Experiment:

    • Load the protein into the sample cell and the small molecule into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the small molecule into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to directly calculate KD, n, and ΔH. ΔS and the free energy (ΔG) can then be calculated from these values. [12]

Part 3: Data Comparison and Validation Criteria

A successful validation effort will yield consistent results across orthogonal platforms. While the absolute values may differ slightly due to different experimental principles, the rank order of potency and the confirmation of direct binding are paramount.

Table 1: Comparison of Assay Technologies for Binding Validation

ParameterFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in molecular rotationChange in refractive indexDirect heat measurement
Output IC50 (relative potency)KD, kon, koff (affinity & kinetics)KD, n, ΔH, ΔS (affinity & thermodynamics)
Labeling Requires fluorescent tracerLabel-freeLabel-free
Format In-solutionSurface-basedIn-solution
Throughput High (384/1536-well)Medium to HighLow
Protein Use Low (nM range)Low (µg for immobilization)High (µM concentrations)
Key Strength High-throughput screeningReal-time kineticsGold standard thermodynamics
Potential Pitfall Interference from fluorescent compoundsImmobilization may alter proteinRequires high sample purity and concentration

Validation Acceptance Criteria:

To ensure the trustworthiness of the data, assays must be validated against pre-defined criteria, often guided by regulatory standards. [13] Table 2: Key Validation Parameters and Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria (Ligand Binding Assay)
Accuracy Closeness of measured value to the true value.Mean bias should be within ±20% (±25% at LLOQ). [14]
Precision Agreement between replicate measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). [15]
Specificity Ability to assess the analyte in the presence of potentially interfering substances.Signal from a structurally related but inactive compound should be negligible.
Sensitivity The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.LLOQ must be clearly defined and reproducible.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Assay performance should be consistent with minor changes in buffer pH, incubation time, etc.

LLOQ: Lower Limit of Quantification. Criteria based on EMA and other consensus guidelines.[14][15]

Conclusion

Validating the binding of a novel small molecule like a 4-(aminomethyl)-2,6-difluorophenol derivative is a multi-step, evidence-driven process. It begins with a robust, screenable assay like Fluorescence Polarization to establish competitive binding and initial potency. This finding must then be unequivocally confirmed through orthogonal, biophysical methods such as Surface Plasmon Resonance and Isothermal Titration Calorimetry. Each method provides a unique and critical piece of the puzzle—from kinetics to thermodynamics. By adhering to rigorous experimental design, explaining the causality behind each step, and defining strict acceptance criteria, researchers can build a self-validating data package. This approach ensures the highest degree of scientific integrity and provides the confidence needed to advance a promising molecule through the drug discovery pipeline.

References

  • Protein Target Prediction and Validation of Small Molecule Compound. (2024). PubMed. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • 4-Amino-2,6-difluorophenol Price from Supplier. (2025). Chemsrc.com. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. [Link]

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  • How to validate small-molecule and protein interactions in cells? (2017). ResearchGate. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]

  • Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. (2014). PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2020). PubMed. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]

  • A guide to analysing binding sites in protein structures. (2021). YouTube. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Life Sciences. [Link]

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A Tale of Two Isomers: A Comparative Guide to the Bioactivity of 2,4- and 2,6-Difluorophenol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a multitude of pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's binding affinity, metabolic stability, and bioavailability. Among the various fluorinated building blocks, difluorophenols present a particularly interesting case study in how subtle changes in regio-isomerism can dictate divergent paths in drug design and biological activity. This guide provides an in-depth, objective comparison of the bioactivity of analogs derived from 2,4-difluorophenol and 2,6-difluorophenol, offering insights into their distinct applications and the structure-activity relationships that govern their biological effects.

The Influence of Fluorine Positioning: A Physicochemical Perspective

The seemingly minor shift of a fluorine atom from the 4- to the 6-position on the phenol ring imparts significant differences in the electronic and steric properties of the resulting molecule. In 2,4-difluorophenol, the fluorine at the 4-position exerts a strong electron-withdrawing effect through the aromatic ring, influencing the acidity of the phenolic hydroxyl group. The fluorine at the 2-position provides a steric shield and can participate in intramolecular hydrogen bonding. This combination of effects often leads to derivatives with enhanced binding affinity and metabolic stability.

Conversely, the symmetrical arrangement of fluorine atoms in 2,6-difluorophenol creates a unique electronic environment. The two ortho-fluorines flank the hydroxyl group, significantly increasing its acidity and creating a sterically hindered environment. This steric hindrance can be strategically employed to modulate protein-ligand interactions and, as we will explore, allows the 2,6-difluorophenol moiety to act as a bioisostere for other functional groups, most notably carboxylic acids.

2,4-Difluorophenol Analogs: Enhancing Potency and Selectivity

The 2,4-difluorophenyl moiety is a privileged scaffold frequently incorporated into potent and selective enzyme inhibitors. The electronic properties of the fluorine atoms can enhance interactions with target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

Case Study: Selective Raf Kinase Inhibitors

A prominent example of the successful application of the 2,4-difluorophenyl scaffold is in the development of selective inhibitors of Raf kinases, a family of serine/threonine-specific protein kinases that are key components of the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.

A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective Raf inhibitors. These compounds exhibit low nanomolar IC50 values against the B-Raf(V600E) mutant, a common driver of melanoma and other cancers. The 2,4-difluorophenyl group plays a crucial role in the binding of these inhibitors to the kinase domain, with the fluorine atoms contributing to favorable interactions within the ATP-binding pocket.

Table 1: Bioactivity of a Representative 2,4-Difluorophenyl-Containing Raf Inhibitor

CompoundTargetIC50 (nM)Cellular Antiproliferative Activity (GI50, nM)
N-(3-ethynyl-2,4-difluorophenyl)benzenesulfonamideB-Raf(V600E)5.215 (Colo-205 cell line)

Data synthesized from representative values in the literature for illustrative purposes.

The development of these potent Raf inhibitors underscores the utility of the 2,4-difluorophenol scaffold in designing targeted cancer therapeutics.

2,6-Difluorophenol Analogs: The Art of Bioisosterism

The unique steric and electronic properties of the 2,6-difluorophenol moiety have led to its innovative use as a bioisostere for the carboxylic acid group. A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The 2,6-difluorophenol group can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while offering increased lipophilicity, which can enhance cell permeability and oral bioavailability.

Case Study: GABA Aminotransferase Inhibitors

A compelling demonstration of this bioisosteric strategy is the design of inhibitors for γ-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its degradation is catalyzed by GABA-AT. Inhibition of this enzyme can lead to increased GABA levels, which is a therapeutic strategy for epilepsy and other neurological disorders.

Analogs of GABA where the carboxylic acid group is replaced by a 2,6-difluorophenol moiety have been synthesized and evaluated as GABA-AT inhibitors. For example, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol have been shown to be competitive inhibitors of GABA-AT.[1] This indicates that the 2,6-difluorophenol group successfully mimics the carboxylic acid functionality of GABA, allowing the molecule to bind to the active site of the enzyme.[1]

Table 2: Bioisosteric Replacement of Carboxylic Acid with 2,6-Difluorophenol

Parent MoleculeBioisosteric AnalogBiological TargetActivity
γ-Aminobutyric acid (GABA)3-(Aminomethyl)-2,6-difluorophenolGABA Aminotransferase (GABA-AT)Competitive Inhibitor

This innovative approach highlights the strategic advantage of using the 2,6-difluorophenol scaffold to overcome challenges associated with the physicochemical properties of carboxylic acid-containing drugs.

Comparative Summary

Feature2,4-Difluorophenol Analogs2,6-Difluorophenol Analogs
Primary Application Direct incorporation to enhance potency and metabolic stabilityBioisosteric replacement of carboxylic acids
Key Physicochemical Driver Strong electron-withdrawing effects and steric shieldingHigh acidity and steric hindrance around the hydroxyl group
Example Bioactivity Potent and selective enzyme inhibition (e.g., Raf kinases)Competitive enzyme inhibition (e.g., GABA-AT)
Therapeutic Areas Oncology, Infectious Diseases, AgrochemicalsNeurology, Metabolic Diseases

Experimental Protocols

To provide a practical context for the evaluation of these compounds, the following are detailed protocols for key bioassays.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (for Raf Inhibitors)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant Raf kinase (e.g., B-Raf V600E)

  • Kinase substrate (e.g., MEK1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the Raf kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Diagram 1: Workflow for a Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_comp Prepare serial dilutions of test compound in DMSO prep_reagents Prepare kinase, substrate, and ATP solutions add_comp Add compound dilutions to 384-well plate prep_comp->add_comp add_ks Add kinase and substrate prep_reagents->add_ks add_comp->add_ks add_atp Initiate reaction with ATP add_ks->add_atp incubate Incubate at room temperature add_atp->incubate stop_rxn Stop reaction and add detection reagent incubate->stop_rxn read_plate Measure luminescence stop_rxn->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Workflow for determining kinase inhibitor IC50 values.

Experimental Protocol 2: In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of compounds against GABA-AT.

1. Reagents and Materials:

  • Purified GABA-AT enzyme

  • GABA

  • α-ketoglutarate

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSDH)

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)

  • Test compound (dissolved in DMSO)

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, GABA, α-ketoglutarate, NADP+, SSDH, and the test compound dilutions.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period.

  • Initiate the reaction by adding GABA-AT.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH. The rate of this increase is proportional to the GABA-AT activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[3]

Diagram 2: Coupled Enzyme Assay for GABA-AT Inhibition

G cluster_reaction GABA-AT Reaction cluster_detection Detection Reaction GABA GABA GABA_AT GABA-AT GABA->GABA_AT aKG α-ketoglutarate aKG->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Glu Glutamate GABA_AT->Glu SSDH SSDH SSA->SSDH NADP NADP+ NADP->SSDH NADPH NADPH (Abs @ 340 nm) SSDH->NADPH Succinate Succinate SSDH->Succinate Inhibitor Test Compound (Inhibitor) Inhibitor->GABA_AT Inhibits

Principle of the coupled assay for GABA-AT activity.

Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the general cytotoxicity of the synthesized compounds against a chosen cell line.

1. Reagents and Materials:

  • Human cancer cell line (e.g., A375 for melanoma, relevant to Raf inhibitors)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer capable of reading absorbance at 570 nm

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[4]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The comparative analysis of 2,4- and 2,6-difluorophenol analogs reveals a fascinating dichotomy in medicinal chemistry. The 2,4-difluorophenyl moiety serves as a potent building block for enhancing the intrinsic activity and metabolic stability of enzyme inhibitors, as exemplified by the development of selective Raf kinase inhibitors. In contrast, the 2,6-difluorophenol scaffold offers a more nuanced, strategic advantage as a lipophilic bioisostere of carboxylic acids, enabling the optimization of pharmacokinetic properties in drug candidates, such as GABA-AT inhibitors.

The choice between these two isomers is therefore not arbitrary but a deliberate decision based on the specific goals of the drug discovery program. Understanding the distinct physicochemical properties and resulting bioactivities of analogs derived from these two scaffolds empowers medicinal chemists to make more informed decisions in the design of next-generation therapeutics. The experimental protocols provided herein offer a framework for the practical evaluation of such compounds, ensuring that theoretical design is grounded in robust empirical data.

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  • Schirmeister, T., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(3), 1013-1021. [Link]

  • Chem-Impex International. 2,4-Difluorophenol. [Link]

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  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 556-561. [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of 4-(Aminomethyl)-2,6-difluorophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

4-(Aminomethyl)-2,6-difluorophenol hydrochloride is a key intermediate in the synthesis of advanced pharmaceutical agents and functional materials.[1][2] Its trifunctional nature, featuring an aminomethyl group, a hydroxyl group, and a difluorinated phenyl ring, offers multiple avenues for molecular modification.[2] The fluorine substituents, in particular, can significantly influence the pharmacokinetic and physicochemical properties of a final drug product, such as metabolic stability and binding affinity. However, the synthetic route to this valuable building block can introduce a variety of impurities that, if not properly identified and controlled, can compromise the safety and efficacy of the resulting therapeutic candidates.

This guide provides a comprehensive framework for confirming the purity of 4-(Aminomethyl)-2,6-difluorophenol hydrochloride. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and compare its purity profile with relevant structural analogs. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, ensuring the quality and integrity of their scientific endeavors.

Anticipating the Unwanted: A Proactive Approach to Impurity Profiling

A robust purity assessment begins with an understanding of the potential impurities that can arise during synthesis. While the specific route for 4-(Aminomethyl)-2,6-difluorophenol hydrochloride may vary, a common synthetic strategy for analogous aminophenols involves the nitration of a substituted phenol followed by reduction of the nitro group and subsequent functionalization.[3]

A plausible synthetic pathway and the potential impurities are outlined below:

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities Start 2,6-Difluorophenol Nitration Nitration (e.g., HNO3, H2SO4) Start->Nitration Intermediate1 2,6-Difluoro-4-nitrophenol Nitration->Intermediate1 Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate1->Reduction Intermediate2 4-Amino-2,6-difluorophenol Reduction->Intermediate2 Aminomethylation Aminomethylation (e.g., Formaldehyde, Amine source) Intermediate2->Aminomethylation Final_Product 4-(Aminomethyl)-2,6- difluorophenol Aminomethylation->Final_Product HCl_Salt HCl Salt Formation Final_Product->HCl_Salt Final_HCl 4-(Aminomethyl)-2,6-difluorophenol hydrochloride HCl_Salt->Final_HCl Impurity1 Isomeric Impurities (e.g., 2-amino-4,6-difluorophenol) Impurity2 Incompletely Fluorinated Precursors (e.g., 4-Amino-2-fluorophenol) Impurity3 Over-alkylation Products (e.g., N,N-dimethyl) Impurity4 Oxidation/Polymeric Byproducts

Caption: Plausible synthesis and potential impurities.

Based on this, we can anticipate the following classes of impurities:

  • Isomeric Impurities: Incomplete regioselectivity during the nitration step can lead to the formation of isomers, such as 2-amino-4,6-difluorophenol.[3]

  • Incompletely Halogenated Precursors: If the starting material is not fully fluorinated, corresponding monochloro or non-halogenated impurities may be carried through the synthesis.[3]

  • Byproducts from the Aminomethylation Step: The reaction of formaldehyde and an amine source can lead to over-alkylation or other side reactions.

  • Oxidation and Polymeric Impurities: Aminophenols are susceptible to oxidation, which can lead to colored impurities and the formation of polymeric byproducts.[4]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product.

The Analytical Toolkit: A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for their detection and quantification.

Rationale for Method Development:

The choice of column, mobile phase, and detector is critical for achieving optimal separation. For a polar compound like 4-(Aminomethyl)-2,6-difluorophenol hydrochloride, a reversed-phase C18 column is a suitable starting point. The mobile phase should consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to control the retention and peak shape. Due to the presence of the amine and phenol groups, the pH of the mobile phase will significantly impact the chromatography. An acidic pH (around 3-4) is generally recommended to ensure the amine is protonated and to suppress the ionization of the phenol, leading to better peak shapes. UV detection is appropriate as the phenyl ring is a chromophore.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, the chromatographic system must be validated according to USP <621> or Ph. Eur. 2.2.46 guidelines.[5][6] This includes assessing parameters such as theoretical plates, tailing factor, and repeatability of injections.

G Sample Sample Solution (1 mg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample->HPLC_System Detector UV Detector (280 nm) HPLC_System->Detector Chromatogram Chromatogram Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Chromatogram->Data_Analysis

Caption: HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main component and identifying any structurally related impurities. ¹⁹F NMR is particularly valuable for fluorinated compounds, providing a sensitive and direct way to detect fluorine-containing impurities.

Rationale for NMR Analysis:

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic and aminomethyl protons can confirm the substitution pattern of the phenyl ring.

  • ¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton.

  • ¹⁹F NMR: Since fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for identifying and quantifying fluorine-containing impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the hydrochloride salt and the presence of exchangeable protons (from the -OH and -NH₃⁺ groups).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The aromatic region should show signals corresponding to the two aromatic protons, and a singlet for the aminomethyl protons. The hydroxyl and ammonium protons will likely appear as broad signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all carbon signals.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected for the two equivalent fluorine atoms. The presence of other signals would indicate fluorine-containing impurities.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound and any impurities.

Rationale for MS Analysis:

High-resolution mass spectrometry (HRMS) can determine the exact mass of the parent ion, which can be used to confirm its elemental formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information and help in the identification of unknown impurities.

Experimental Protocol: MS Analysis

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably coupled to an HPLC system (LC-MS) for online separation and analysis of impurities.

  • Ionization Mode: Positive ion mode is suitable for detecting the protonated molecule [M+H]⁺.

  • Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the main component and detect any impurities.

    • High-Resolution MS (HRMS): If available, use HRMS to confirm the elemental composition.

    • MS/MS: Perform fragmentation of the parent ion to aid in structural elucidation.

Comparative Analysis: Benchmarking Against Structural Analogs

To provide context for the purity of 4-(Aminomethyl)-2,6-difluorophenol hydrochloride, it is useful to compare it with structurally related compounds that may be used in similar applications or serve as precursors.

CompoundStructureKey Purity ConsiderationsTypical Purity Specification
4-(Aminomethyl)-2,6-difluorophenol HCl 4-(Aminomethyl)-2,6-difluorophenol hydrochlorideIsomeric and incompletely fluorinated impurities. Oxidation products.>98% (HPLC)
4-(Aminomethyl)phenol HCl 4-(Aminomethyl)phenol hydrochlorideOxidation and polymeric impurities are a primary concern.>98% (HPLC)
4-Amino-2,6-dichlorophenol 4-Amino-2,6-dichlorophenolIsomeric and incompletely chlorinated impurities.[3][7]>98% (Assay)

Discussion of Comparison:

The presence of fluorine atoms in 4-(Aminomethyl)-2,6-difluorophenol hydrochloride introduces a unique set of potential impurities compared to its non-fluorinated analog, 4-(Aminomethyl)phenol hydrochloride. The primary concern for the latter is oxidation, while for the fluorinated compound, impurities arising from the fluorination process itself must be considered. The chlorinated analog, 4-Amino-2,6-dichlorophenol, provides a good benchmark for halogenated aminophenols, where incomplete halogenation is a known issue.[3] The analytical methods described in this guide are well-suited for detecting these specific types of impurities in each compound.

Conclusion: A Rigorous Approach to Ensuring Quality

Confirming the purity of 4-(Aminomethyl)-2,6-difluorophenol hydrochloride is not merely a quality control exercise; it is a fundamental requirement for its successful application in research and drug development. A comprehensive analytical strategy, employing a combination of HPLC, NMR, and MS, is essential for a thorough characterization of the compound and its impurity profile. By understanding the potential impurities that can arise from the synthetic process and by implementing robust, validated analytical methods, researchers can ensure the quality and reliability of this important chemical building block, thereby contributing to the development of safe and effective new medicines.

References

  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents.
  • WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents.
  • 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem. Available at: [Link]

  • Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed. Available at: [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC - NIH. Available at: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]

  • (PDF) Crystal structure of 4-amino-2,6-dichlorophenol - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Potential Impurities in Amoxicillin - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. Available at: [Link]

  • 2.2.46. Chromatographic separation techniques - European Pharmacopoeia. Available at: [Link]

  • Impurities and Degradation products | @rtMolecule - ArtMolecule. Available at: [Link]

  • EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents.
  • Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC - NIH. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Basic characterization and investigation of a fluorinated terpolymer in pure state and in mixtures with kaolinite at solid interphases of thin films prepared by facile solution cast and nonsolvent methods - ResearchGate. Available at: [Link]

  • Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID - PubChem. Available at: [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - Beilstein Journals. Available at: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(Aminomethyl)-2,6-difluorophenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)-2,6-difluorophenol Hydrobromide

A Senior Application Scientist's Procedural Directive on Laboratory Safety and Chemical Handling

In the landscape of drug development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our objective is to move beyond mere compliance and foster a deep-seated culture of safety by explaining the causality behind each procedural step and personal protective equipment (PPE) choice.

Deconstructing the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be developed by analyzing the hazards associated with its core chemical motifs: a difluorinated phenol, an aromatic amine derivative, and a hydrobromide salt.

  • 2,6-Difluorophenol Moiety: The phenol backbone, particularly when halogenated, presents a significant risk. Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1][2] The SDS for the parent compound, 2,6-Difluorophenol, classifies it as a flammable solid that is harmful if swallowed, in contact with skin, or inhaled, and capable of causing severe skin burns.[3] Skin exposure may initially go unnoticed due to anesthetic properties, leading to delayed and severe tissue damage.[2]

  • Aromatic Amine Functionality: Primary aromatic amines are a class of compounds that require careful handling due to potential toxicity.[4] Absorption through the skin is a primary route of exposure, and some compounds in this family are suspected carcinogens.[5] All work with such chemicals should be performed in a well-ventilated area, like a fume hood, using appropriate protective clothing.[5]

  • Hydrobromide Salt: The presence of a hydrobromide salt signifies that this compound is the salt of a strong, corrosive acid.[6] Hydrobromic acid and hydrogen bromide gas are highly corrosive and can cause severe burns upon contact with all body tissues, including the skin, eyes, and respiratory tract.[7][8][9]

Therefore, this compound must be handled as a substance that is potentially corrosive, toxic, and irritating to the respiratory system.

The Core of Protection: Engineering and Personal Protective Equipment

A multi-layered defense is the most effective strategy for mitigating exposure. This begins with engineering controls and is reinforced by diligent use of appropriate PPE.

Engineering Controls: The First Line of Defense

All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood.[1][10] The fume hood contains dust and vapors, preventing inhalation, which is a critical exposure route for both the phenolic and hydrobromide components.[8][11]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a passive checklist but an active risk management decision.

Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.[12]

  • Elevated Risk: When handling the solid powder, preparing solutions, or performing any operation with a splash hazard, chemical splash goggles are mandatory.[12] For larger quantities, a full-face shield worn over safety goggles provides the highest level of protection against splashes and unforeseen reactions.[1][13]

Skin and Body Protection:

  • Lab Coat: A standard, fully buttoned laboratory coat must be worn at all times.[10]

  • Gloves: Due to the compound's corrosive nature and the potential for dermal absorption, glove selection is critical.

    • For Solid Handling: Use double nitrile gloves. This practice allows for the removal of a contaminated outer glove without compromising the dermal barrier.[12]

    • For Solutions: The choice of glove material must be compatible with the solvent being used. While nitrile gloves offer good splash protection for many applications, materials like neoprene or butyl rubber should be considered for prolonged contact or when working with aggressive solvents.[1][10] Always consult a glove compatibility chart.

  • Apron: For tasks involving significant splash potential, such as transferring larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat.[10]

Respiratory Protection:

  • Work should be planned to always occur within a fume hood to mitigate inhalation risks. In the rare event of a ventilation failure or a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases would be necessary.[14] All personnel requiring respirator use must be part of a respiratory protection program, including fit testing.

Table 1: PPE Requirements by Task

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash GogglesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Double Nitrile or Solvent-Specific GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
General Handling Single Pair Nitrile GlovesSafety Glasses with Side ShieldsLab CoatRequired: Chemical Fume Hood
Spill Cleanup Heavy-Duty Butyl or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron or SuitNIOSH-Approved Respirator (as needed)

Operational Plan: From Handling to Disposal

A structured workflow ensures that safety is integrated into every step of the experimental process.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE (See Table 1) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit & Waste Container prep_hood->prep_spill handle_weigh Weigh Solid Inside Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly handle_transfer->handle_dissolve cleanup_waste Segregate All Contaminated Waste into Labeled Container handle_dissolve->cleanup_waste cleanup_decon Decontaminate Glassware & Work Surface cleanup_waste->cleanup_decon cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe

Caption: A three-phase workflow for safe handling of this compound.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Use a dedicated, clearly labeled hazardous waste container for all solid waste (gloves, weigh boats, pipette tips) and a separate container for liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Procedure: Do not let the product enter drains.[14] Dispose of the contents and container to an approved waste disposal plant in accordance with institutional, local, and national regulations.[3][15]

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[15] For phenol-type burns, subsequent rinsing with polyethylene glycol (PEG-300 or PEG-400), if available, is recommended.[10][16] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.[16] Collect the absorbed material into a suitable container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these protocols, you build a framework of safety that protects not only yourself and your colleagues but also ensures the continued integrity and success of your scientific endeavors.

References

  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: 4-Aminophenol . Carl ROTH. [Link]

  • Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98%. Cole-Parmer.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety.
  • Hazardous Substance Fact Sheet: Hydrogen Bromide . New Jersey Department of Health. [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. SKC Inc.
  • Working Safely with Phenol Guideline . The University of Queensland. [Link]

  • Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols . SafetyStratus. [Link]

  • amines, aromatic 2002 | niosh . Centers for Disease Control and Prevention. [Link]

  • LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. The National Academies of Sciences, Engineering, and Medicine.
  • MATERIAL SAFETY DATA SHEET. Tri-iso.
  • Phenol SOP. University of Nevada, Reno.
  • SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.